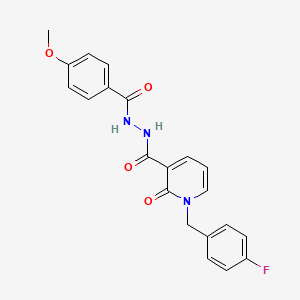

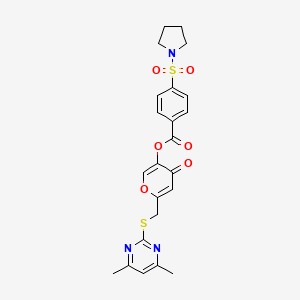

![molecular formula C13H12N4O2S B2609886 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide CAS No. 104691-52-3](/img/structure/B2609886.png)

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 104691-52-3 . It has a molecular weight of 288.33 . The compound is solid in its physical form .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized using various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods involve the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives are known to be involved in a variety of chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 288.33 . The InChI code for this compound is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .Aplicaciones Científicas De Investigación

Synthesis Methodologies

- Regioselective Synthesis : A practical synthesis approach for derivatives of chronic renal disease agents, highlighting regioselective chlorination techniques and condensation reactions to yield specific sulfonamide derivatives, demonstrates the compound's utility in developing renal disease treatment options (Ikemoto et al., 2000).

- One-Pot Synthesis : Efficient one-pot synthesis methodologies for creating N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrate the versatility of these compounds in heterocyclic chemistry, offering a streamlined approach for generating complex molecules (Rozentsveig et al., 2013).

Biological Applications

- Antitubercular Activities : The design and synthesis of sulfonamide derivatives have shown significant promise in antitubercular studies, with specific derivatives demonstrating efficacy against Mycobacterium tuberculosis, pointing towards potential therapeutic applications (Jagannath & Krishnamurthy, 2021).

- Antimicrobial Activities : Research into the synthesis and biological study of oxopyrimidines and thiopyrimidines derivatives indicates their potential in addressing microbial infections, showcasing the compound's relevance in developing new antimicrobial agents (Ladani et al., 2009).

Material Science and Chemical Detoxification

- Chemical Detoxification of HgCl2 : Studies on the synthesis and characterization of fused imidazole heterocyclic selenoesters reveal their application in chemical detoxification processes, particularly in treating HgCl2 induced toxicity, highlighting the compound's utility in environmental science (Sharma et al., 2018).

Safety and Hazards

The safety information for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Direcciones Futuras

While specific future directions for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide are not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives have been the focus of significant attention in the synthetic chemistry community due to their potential capability to modulate physicochemical properties . They have been linked to the pharmacological activity of related drugs and have been found in a variety of natural products, medicinal compounds, and functional materials .

Propiedades

IUPAC Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXQCKICWBABKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

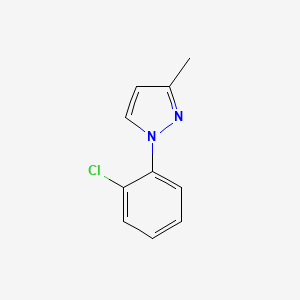

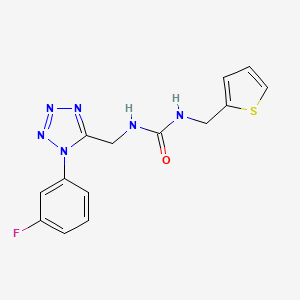

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)

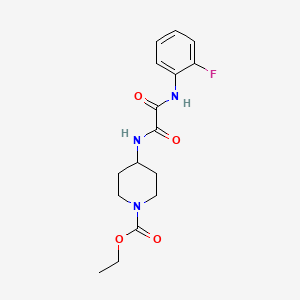

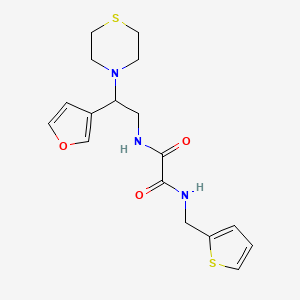

![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)

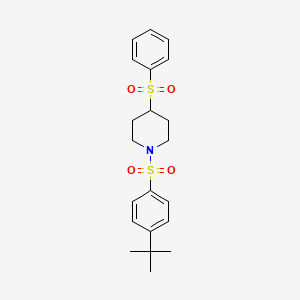

![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2609820.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2609823.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)